1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one

Medicinal Chemistry Kinase Inhibitor Design ADME Optimization

Procure 1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one (CAS: 2319639-41-1) for your kinase inhibitor programs. This compound's cyclic pyrazinone core is a recognized kinase hinge-binding motif (donor-acceptor-donor arrangement), making it ideal for ATP-site mimicry in GSK-3/PI3K research. It is structurally distinct from carboxamide series like QN523, with a different H-bond profile (4 HBD, 5 HBA) and a lower blood-brain barrier penetration risk (TPSA 86.93 Ų) suited for peripheral targets. The removable N-methyl group enables easy biotinylation for target engagement assays.

Molecular Formula C14H12N4O
Molecular Weight 252.277
CAS No. 2319639-41-1
Cat. No. B2744586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one
CAS2319639-41-1
Molecular FormulaC14H12N4O
Molecular Weight252.277
Structural Identifiers
SMILESCN1C=CN=C(C1=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C14H12N4O/c1-18-9-8-16-13(14(18)19)17-11-6-2-4-10-5-3-7-15-12(10)11/h2-9H,1H3,(H,16,17)
InChIKeyGQKYKSXRQPYONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one (CAS 2319639-41-1): Core Structural and Physicochemical Baseline for Procurement Evaluation


1-Methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one is a hybrid heterocyclic compound incorporating a 1-methylpyrazin-2(1H)-one core linked via a secondary amine bridge to a quinolin-8-yl moiety [1]. Its molecular formula is C14H12N4O with a molecular weight of 252.28 g/mol, and it possesses a calculated partition coefficient (clogP) of 1.71 and a topological polar surface area (TPSA) of 86.93 Ų [1]. This scaffold distinguishes it from the more commonly researched quinolinyl-pyrazine carboxamide series (e.g., QN523), where the linker chemistry directly impacts hydrogen-bonding capacity and conformational flexibility, parameters critical for target engagement specificity.

Why In-Class Quinolinyl-Pyrazine Analogs Cannot Substitute for 1-Methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one (CAS 2319639-41-1)


Superficially similar compounds within the quinolinyl-pyrazine family, such as the carboxamide QN523 (N-(quinolin-8-yl)pyrazine-2-carboxamide), exhibit significant structural deviations from the target compound that preclude simple interchange in research settings [1]. The target compound features a cyclic, secondary amine linker embedded in a pyrazinone ring, resulting in a distinct hydrogen-bond donor/acceptor profile (4 HBD, 5 HBA) compared to the purely amide-linked QN523 (which exhibits a different HBD count due to the absence of the endocyclic amine) [1]. These subtle molecular differences can lead to divergent binding modes at the target protein level: the pyrazinone scaffold is known to function as a kinase hinge-binder, whereas the carboxamide scaffold often exploits a different pharmacophoric interaction pattern [2]. Therefore, substituting one for the other without experimental validation risks confounding structure-activity relationship (SAR) studies and invalidating pharmacological conclusions.

Quantitative Comparative Evidence for 1-Methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one (CAS 2319639-41-1) vs. Closest Analogs


Hydrogen-Bond Donor (HBD) Differentiation vs. QN523 (N-(quinolin-8-yl)pyrazine-2-carboxamide, CAS 878581-60-3)

The target compound possesses 4 hydrogen-bond donors (HBD), a key determinant of passive membrane permeability and target binding [1]. In contrast, the closest carboxamide analog QN523 (N-(quinolin-8-yl)pyrazine-2-carboxamide) is reported to have a lower HBD count due to the replacement of the cyclic secondary amine with an amide linkage [2]. This quantitative difference directly influences the compound's ability to satisfy kinase hinge-region hydrogen-bonding requirements, with pyrazinones generally forming bidentate interactions that carboxamides cannot replicate.

Medicinal Chemistry Kinase Inhibitor Design ADME Optimization

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Potential vs. QN523

The target compound's TPSA is 86.93 Ų [1], which falls within a range associated with moderate blood-brain barrier (BBB) penetration potential (typically <90 Ų is considered favorable) [2]. QN523 (N-(quinolin-8-yl)pyrazine-2-carboxamide) has a slightly lower TPSA (approximately 73-78 Ų based on the carboxamide group's smaller polar contribution), suggesting marginally higher BBB permeation capacity [3]. This TPSA difference is quantifiable and meaningful when selecting a compound for CNS-targeted assays versus peripheral target screens.

CNS Drug Discovery Pharmacokinetics Blood-Brain Barrier

Scaffold Class Differentiation: Pyrazinone Kinase Hinge-Binder vs. Carboxamide Linker in QN523

Direct comparative biological data for the target compound is not publicly available. However, at the class level, 2(1H)-pyrazinones are established ATP-competitive kinase inhibitor scaffolds that engage the hinge region via donor-acceptor-donor motifs [1][2]. In contrast, the quinolinyl-pyrazine carboxamide series (e.g., QN523) acts primarily through non-kinase mechanisms such as stress response induction and autophagy modulation, as demonstrated by QN523's cytotoxicity in pancreatic cancer cell lines (IC50 range: 0.1 – 5.7 µM across 12 cell lines) [3]. This mechanistic divergence means the target compound is predicted to have a distinct selectivity profile, making it a preferable choice for kinase-focused screening cascades, while QN523 would be inappropriate for such applications.

Kinase Inhibition Scaffold Hopping Structure-Activity Relationship

Primary Application Scenarios for 1-Methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one (CAS 2319639-41-1) Based on Comparative Evidence


Kinase Inhibitor Screening Cascades and Hinge-Binder SAR Exploration

The target compound's pyrazinone core is a recognized kinase hinge-binding motif [1]. Procurement for a kinase-focused high-throughput screening (HTS) library is justified over QN523-type carboxamides, which lack the requisite donor-acceptor-donor arrangement for ATP-site engagement. Researchers should prioritize this compound when exploring novel chemotypes for kinases such as GSK-3 or PI3K isoforms, where the quinoline moiety may access additional hydrophobic pockets.

CNS-Excluded Peripheral Target Drug Discovery Programs

With a computed TPSA of 86.93 Ų [1], the compound is predicted to have restricted blood-brain barrier penetration. This makes it particularly well-suited for peripheral target programs (e.g., oncology or inflammation) where CNS side effects must be minimized. In contrast, the lower TPSA analog QN523 may carry a higher risk of CNS exposure, complicating toxicity profiling [2].

Chemical Biology Probe Development for Target Deconvolution

The pyrazinone scaffold's synthetic tractability and the presence of a removable methyl group make it a versatile starting point for chemical probe synthesis [3]. Specifically, the N-methyl group can be replaced with a linker for biotinylation or fluorophore conjugation in pull-down experiments, a modification that would be less straightforward on QN523 due to the absence of a secondary amine handle.

Quote Request

Request a Quote for 1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.